N-Succinimidyl 3-(Diphenylphosphino)propionate
Overview
Description
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a chemical compound with the molecular formula C19H18NO4P . It is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions .
Molecular Structure Analysis
The molecular weight of “N-Succinimidyl 3-(Diphenylphosphino)propionate” is 355.33 g/mol . The compound consists of a succinimidyl group attached to a 3-(Diphenylphosphino)propionate group .
Chemical Reactions Analysis
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions . The specific reaction mechanism and conditions may vary depending on the specific azide being converted.
Physical And Chemical Properties Analysis
“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to air, moisture, and heat .
Scientific Research Applications
Conversion of Azides into Corresponding Diazo Compounds : It is used as a reagent for the conversion of azides to diazo compounds, with a melting point of 101–103°C and solubility in most organic solvents. This reagent is typically prepared by coupling 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide (I. Sharma, 2014).
Protein Thiolation and Protein-Protein Conjugation : It is used in a heterobifunctional reagent for protein thiolation and reversible protein-protein conjugation, offering a new method for introducing thiol groups into proteins like ribonuclease and gamma-globulin (J. Carlsson, H. Drevin, R. Axén, 1978).
Axonal Protein Transport Studies : It has been applied in vivo for covalent labeling of intra-axonal proteins in rat sciatic nerve, offering insights into axonal transport of proteins independent of biosynthesis (D. Fink, H. Gainer, 1980).
Protein Labeling in Research : It is used in protein labeling, as demonstrated in studies on histones and non-histone proteins, providing a sensitive method for visualizing labeled proteins after electrophoresis (G. H. Müller, 1980).
Radiohalogenation of Antibodies : This compound plays a role in the radiohalogenation of antibodies, influencing the retention of label on proteins in vivo and offering a comparison of coupling chemistry and in vivo behavior (G. Vaidyanathan, M. Zalutsky, 1990).
Preparation of Protein-Protein Conjugates : It is used in SPDP crosslinking of antibodies to form heteroconjugates mediating redirected cytotoxicity (D. Segal, 1993).
Radiolabeling of Biologically Active Peptides : The compound has been utilized for radiolabeling of biologically active peptide fragments, maintaining the same biological activity as the corresponding unlabeled molecule, thus useful for receptor binding studies (R. Presentini et al., 1990).
Studying Protein Interactions : It has been developed as a photoactivable, heterobifunctional, reversible, radioactively labeled, chemical cross-linking reagent for studying protein interactions (M. Schwartz, O. Das, R. Hynes, 1982).
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPSWGREIRROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654859 | |
Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 3-(Diphenylphosphino)propionate | |
CAS RN |
170278-50-9 | |
Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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